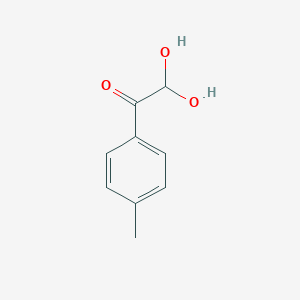

2,2-二羟基-1-(4-甲基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

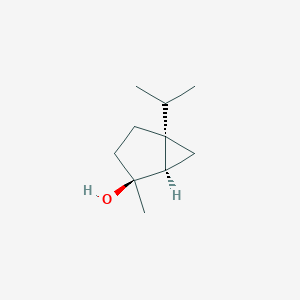

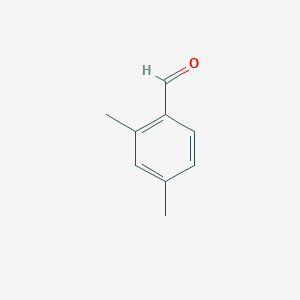

2,2-Dihydroxy-1-(4-methylphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as phenyl ethanones. It is characterized by the presence of a phenyl group (a benzene ring) attached to an ethanone (acetophenone) structure with additional hydroxyl groups. This compound is structurally related to other phenyl ethanones, which have been studied for various applications, including as photoremovable protecting groups for carboxylic acids, in charge density analysis, and for their antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds, such as 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), has been reported for the protection of carboxylic acids. The synthesis involves the introduction of the hydroxyalkyl group to the phenyl ethanone structure, which can be photolyzed to release the protected acid in good yields . Although the exact synthesis of 2,2-dihydroxy-1-(4-methylphenyl)ethanone is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-dihydroxy-1-(4-methylphenyl)ethanone has been analyzed using techniques such as high-resolution X-ray and neutron diffraction data. For instance, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone reveals details of intra- and intermolecular bonding features, including the extent of pi-delocalization . These techniques could be used to elucidate the molecular structure of 2,2-dihydroxy-1-(4-methylphenyl)ethanone and provide insights into its electronic properties.

Chemical Reactions Analysis

Phenyl ethanones can undergo various chemical reactions, including oxidation. For example, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane leads to the formation of benzofuran and dihydrobenzofuran derivatives . This suggests that 2,2-dihydroxy-1-(4-methylphenyl)ethanone could potentially participate in similar oxidative transformations, possibly leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl ethanones can be characterized using a range of techniques. For instance, 1-(5-chloro-2-hydroxyphenyl)ethanone has been characterized by melting point, elemental analyses, and spectroscopic methods, and its crystal structure has been determined . Similarly, the Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone has been studied for its luminescence and excited state dynamics . These studies provide a foundation for understanding the properties of 2,2-dihydroxy-1-(4-methylphenyl)ethanone, which may exhibit similar physicochemical characteristics.

科学研究应用

抗菌和酶抑制特性

研究已经确定了合成苄基苯基酮衍生物,包括与2,2-二羟基-1-(4-甲基苯基)乙酮结构相关的前体,作为5-脂氧合酶酶的有效抑制剂,这对于炎症过程至关重要。这些化合物,特别是那些带有邻苯二酚基团的化合物,表现出强大的酶抑制和显著的抗菌特性。例如,特定的衍生物已经显示出对细菌如大肠杆菌和金黄色葡萄球菌等菌株几乎100%的抑制生长,突显了它们在抗微生物应用和作为抗炎药物的潜力(Vásquez-Martínez等,2019)。

分子对接和抗菌研究

其应用的另一个方面在于类似化合物的分子对接研究中,这些研究已经证明了它们与金黄色葡萄球菌中的蛋白质结合的有效性。这些研究不仅揭示了这类化合物的抗菌潜力,还显示了它们有利的ADMET(吸收、分布、代谢、排泄和毒性)特性,使它们成为进一步药理学开发的可行候选(Medicharla SRI SATYA et al., 2022)。

合成应用

在合成方面,2,2-二羟基-1-(4-甲基苯基)乙酮的衍生物已被用作合成各种复杂分子的中间体。这些合成途径展示了该化合物在创造具有独特性能的药理活性分子或材料方面的多样性(Zhou Jin-xia, 2010)。

光催化和生物活性研究

此外,利用与2,2-二羟基-1-(4-甲基苯基)乙酮结构类似的化合物进行钛白粉悬浮液光催化降解药物的研究已经取得进展。这些研究为环境应用提供了见解,特别是在降解污染物或不需要的物质方面(Sakkas et al., 2007)。

安全和危害

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

2,2-dihydroxy-1-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,9,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZCEPPNDUWKPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936636 |

Source

|

| Record name | 2,2-Dihydroxy-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dihydroxy-1-(4-methylphenyl)ethanone | |

CAS RN |

16208-14-3 |

Source

|

| Record name | NSC402744 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dihydroxy-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)

![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)

![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)